Pharmacophoric Scaffold Divergence: 2,3-Dihydrobenzofuran-5-sulfonamide (Loop Diuretic) vs. Benzenesulfonamide (CA Inhibitor)
The 2,3-dihydrobenzofuran-5-sulfonamide core, as disclosed in US4659709A, is classified as a loop diuretic scaffold with uricosuric and saluretic activity, distinct from the benzenesulfonamide core found in carbonic anhydrase (CA) inhibitors such as acetazolamide and the benzofuran-linked benzenesulfonamides reported by Abdelrahman et al. (2020) [1][2]. The target compound possesses this dihydrobenzofuran-5-sulfonamide pharmacophore, while close analogs like N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylbenzenesulfonamide (CAS 1421454-08-1) contain a benzenesulfonamide group, directing them toward CA inhibition rather than loop diuretic activity [2].
| Evidence Dimension | Pharmacophoric scaffold and associated pharmacological class |
|---|---|
| Target Compound Data | 2,3-Dihydrobenzofuran-5-sulfonamide scaffold; associated with loop diuretic/uricosuric activity per patent US4659709A |
| Comparator Or Baseline | Benzenesulfonamide scaffold (e.g., Abdelrahman et al. compounds 4a–10d); classified as carbonic anhydrase inhibitors; hCA IX KI range 10.0–97.5 nM, hCA XII KI range 10.1–71.8 nM |
| Quantified Difference | Qualitative pharmacological class divergence; no cross-class KI data available for the target compound |
| Conditions | Patent disclosure (US4659709A) for target scaffold class; stopped-flow CO2 hydrase assay for comparator benzenesulfonamides |
Why This Matters
Selecting a candidate for diuretic/uricosuric screening requires the 2,3-dihydrobenzofuran-5-sulfonamide core; benzenesulfonamide analogs cannot substitute for this pharmacological class.
- [1] US4659709A, '2,3-dihydrobenzofuran-5-sulfonamide derivatives useful as antihypertensive diuretic agents', Chugai Pharmaceutical Co Ltd, 1987. View Source
- [2] Abdelrahman MA, et al. 'Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation', J Enzyme Inhib Med Chem, 2020, 35(1):298-305. DOI: 10.1080/14756366.2019.1697250. View Source
